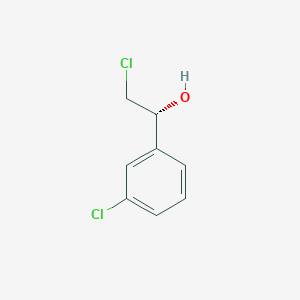

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438879 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142763-10-8 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Synthesis

The importance of (R)-2-chloro-1-(3-chlorophenyl)ethanol in organic synthesis lies in its nature as a chiral building block. Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. nih.gov The ability to synthesize a single, desired enantiomer is a hallmark of modern synthetic chemistry. nih.gov

This compound serves as a precursor for other important chiral molecules. For instance, it is a precursor to (R)-3-chlorostyrene oxide. researchgate.net The synthesis of such chiral epoxides is of great interest as they are versatile intermediates for producing a wide array of other complex molecules. researchgate.net The controlled synthesis of this specific enantiomer allows chemists to build molecular frameworks with a high degree of stereochemical precision.

The synthesis of this compound itself has been the subject of research, with various methods being developed to produce it with high enantiomeric purity. One notable method involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This process often utilizes biocatalysts, such as enzymes or whole microbial cells, to achieve high yields and excellent enantioselectivity. researchgate.net

Table 1: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Permeabilized Candida ontarioensis cells | 2-chloro-1-(3-chlorophenyl)ethanone | This compound | 99.9% | 97.5% | |

| Acetone powder of Geotrichum candidum | 2-chloro-1-(3-chlorophenyl)ethanone | This compound | 98% | 94% | researchgate.net |

Role As a Chiral Intermediate in Pharmaceutical Development

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of this compound, the focus lies on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone.

Asymmetric Reduction Catalyzed by Whole-Cell Systems

Resting cells of Candida ontarioensis have demonstrated high catalytic activity in the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. cjcatal.com Under optimized conditions, at a substrate concentration of 10 g/L, the product this compound was obtained with an impressive 99.9% enantiomeric excess (ee) and a 99.0% yield. cjcatal.com To further enhance the efficiency, the cells were permeabilized using cetyltrimethylammonium bromide. This treatment more than doubled the enzyme activity and significantly reduced the reaction time to 24 hours. cjcatal.com At a higher substrate concentration of 30 g/L, the permeabilized cells still achieved a 99.9% ee and a 97.5% yield. cjcatal.com

| Biocatalyst | Substrate Concentration (g/L) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Time (h) |

| Candida ontarioensis (Resting Cells) | 10 | 99.9 | 99.0 | - |

| Candida ontarioensis (Permeabilized Cells) | 30 | 99.9 | 97.5 | 24 |

This table summarizes the key findings of the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using Candida ontarioensis whole cells.

Engineered Escherichia coli represents a powerful platform for biocatalysis. By co-expressing a carbonyl reductase (for the ketone reduction) and a glucose dehydrogenase (for cofactor regeneration), a self-sustaining catalytic system is created. researchgate.netnih.gov This approach has been successfully applied to the synthesis of various chiral alcohols. researchgate.netnih.gov For instance, recombinant E. coli cells co-expressing a specific carbonyl reductase and glucose dehydrogenase can efficiently reduce the corresponding ketone to produce the desired (R)-alcohol with high enantioselectivity and yield. researchgate.net The glucose dehydrogenase utilizes glucose to regenerate the NADPH or NADH consumed by the carbonyl reductase, ensuring a continuous supply of the reducing equivalent. researchgate.netnih.gov This strategy has proven effective for producing other chiral alcohols, such as (R)-1,2-propanediol, from glucose. dss.go.th

Acetone powder preparations of Geotrichum candidum are another effective biocatalyst for the asymmetric reduction of ketones. researchgate.net This method has been shown to produce (S)-alcohols with excellent selectivity from a variety of aromatic ketones. researchgate.net While the primary enantioselectivity reported is for the (S)-enantiomer, the choice of cofactor can sometimes influence the stereochemical outcome of the reduction. researchgate.net Immobilization of G. candidum cells on supports like agar (B569324) has been shown to improve the operational stability of the biocatalyst, including its tolerance to pH variations and potential for recycling. mdpi.com

Carbonyl reductases from Rhodotorula glutinis are known for their ability to catalyze the asymmetric reduction of various ketones. These enzymes are part of the broader family of ketoreductases and have been explored for the synthesis of chiral intermediates. For example, a ketoreductase from the related species Rhodosporidium toruloides (RtSCR9), when co-expressed with glucose dehydrogenase in E. coli, has been used for the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine. rsc.org This highlights the potential of using carbonyl reductases from this genus for similar reductions.

Enzymatic Resolution and Dynamic Kinetic Resolution

Enzymatic methods offer high selectivity under mild conditions for the synthesis of chiral molecules. Kinetic resolution and dynamic kinetic resolution (DKR) are powerful techniques for separating racemic mixtures of alcohols.

Lipase-Catalyzed Transesterification

Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols through enantioselective acylation. In this process, one enantiomer of the racemic alcohol is preferentially acylated by an acyl donor, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.

For the synthesis of this compound, this method involves the resolution of a racemic mixture of 2-chloro-1-(3-chlorophenyl)ethanol. Research has demonstrated the use of Lipozyme TL IM, an immobilized lipase (B570770), for this purpose. In a process referred to as a "second resolution," the lipase catalyzes the transesterification in the presence of vinyl acetate (B1210297) as the acyl donor. This method successfully produced this compound with an enantiomeric excess (ee) of 99% and a yield of 40%.

The general principle of lipase-catalyzed kinetic resolution is that the enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. The efficiency of this separation is dependent on various factors, including the choice of lipase, solvent, acyl donor, and temperature.

Table 1: Lipase-Catalyzed Resolution of 2-chloro-1-(3-chlorophenyl)ethanol

| Lipase | Acyl Donor | Product | Yield | Enantiomeric Excess (ee) |

| Lipozyme TL IM | Vinyl acetate | This compound | 40% | 99% |

Metal-Lipase Hybrid Systems in Dynamic Kinetic Resolution

A significant limitation of standard kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a "combo" catalyst system composed of a lipase and a metal catalyst.

For secondary alcohols, this typically involves a lipase for the enantioselective acylation and a ruthenium (Ru) complex for the racemization of the unreacted alcohol enantiomer. academie-sciences.frnih.govnih.govnih.govresearchgate.net The racemization catalyst converts the less reactive alcohol enantiomer into its opposite, allowing the lipase to continuously resolve the substrate, theoretically enabling a 100% yield of the single, desired enantiomer ester.

While specific studies on the DKR of 2-chloro-1-(3-chlorophenyl)ethanol are not extensively detailed in readily available literature, the principle has been widely demonstrated for a variety of secondary alcohols. acs.orgorganic-chemistry.org These systems typically employ an immobilized lipase, such as Candida antarctica lipase B (CALB), commercially known as Novozym 435, in conjunction with a ruthenium complex. nih.govacs.orgresearchgate.net The choice of acyl donor is also critical; activated esters like 4-chlorophenyl acetate are often used to ensure compatibility with both the enzyme and the metal catalyst. acs.org This dual catalytic system allows for the quantitative conversion of a racemic alcohol into a single, enantiomerically pure acetate. acs.org

Table 2: Representative Conditions for DKR of Secondary Alcohols

| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Outcome |

| Ruthenium Complex | Novozym 435 | 4-chlorophenyl acetate | Toluene | High yield (>90%) and ee (>99%) of one acetate enantiomer |

Cofactor Regeneration Strategies in Biocatalysis (e.g., NADPH regeneration in situ)

An alternative to resolving a racemic alcohol is the direct asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This transformation is often catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which require a stoichiometric amount of a hydride source, typically from the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) or NADH. Due to the high cost of these cofactors, in-situ regeneration is essential for a practical and economical process.

A common and effective strategy is the "substrate-coupled" approach, where a low-cost alcohol, such as isopropanol (B130326), is added to the reaction mixture. google.comgoogle.com The same enzyme (or a second dehydrogenase) oxidizes the isopropanol to acetone, which simultaneously reduces the oxidized cofactor (NADP+) back to its active NADPH form. google.com This creates a catalytic cycle for the cofactor.

Another effective method involves using whole-cell biocatalysts. Microorganisms like Candida ontarioensis have been used to catalyze the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. cjcatal.com The resting cells of the microorganism contain the necessary enzymes and an endogenous metabolic system to regenerate the required cofactors, often by utilizing a simple co-substrate like glucose. nih.gov A study using Candida ontarioensis demonstrated excellent results, achieving a 99.0% yield and a 99.9% enantiomeric excess of this compound at a substrate concentration of 10 g/L. cjcatal.com Pre-treatment of the cells to increase permeability further enhanced the reaction rate. cjcatal.com

Table 3: Biocatalytic Reduction with Cofactor Regeneration

| Biocatalyst | Substrate | Cofactor Regeneration Method | Yield | Enantiomeric Excess (ee) |

| Candida ontarioensis cells | 2-chloro-1-(3-chlorophenyl)ethanone | Endogenous (whole-cell) | 99.0% | 99.9% |

| Ketoreductase | 2-chloro-1-(3-chlorophenyl)ethanone | Isopropanol (co-substrate) | High | High |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalysis with the broad applicability of chemical reactions to create efficient and novel synthetic pathways. These routes can be designed in a sequential or concurrent manner.

For the synthesis of chiral halohydrins like this compound, a typical chemoenzymatic route involves an enzymatic kinetic resolution as the key stereochemistry-determining step, followed by chemical transformations. For instance, a racemic alcohol can be produced via the chemical reduction of the corresponding ketone using a reducing agent like sodium borohydride. This racemic mixture is then subjected to lipase-catalyzed kinetic resolution, as described in section 2.1.2.1, to isolate the desired (R)-alcohol.

Conversely, a chemoenzymatic approach can begin with an enzymatic step to create a chiral building block, which is then chemically modified. This strategy leverages the strengths of both catalytic worlds to build complex molecules with high stereochemical purity.

Asymmetric Chemical Catalysis

Asymmetric chemical catalysis provides a powerful alternative to biocatalysis, utilizing chiral metal complexes to induce enantioselectivity in reactions.

Chiral Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols. This reaction typically involves a transition metal catalyst, a chiral ligand, and a hydrogen donor, most commonly isopropanol or a formic acid/triethylamine mixture.

For the synthesis of this compound, this would involve the ATH of 2-chloro-1-(3-chlorophenyl)ethanone. Chiral rhodium (Rh) complexes are particularly effective for this type of transformation. rsc.orgiupac.orgrsc.org The catalyst is typically formed in situ from a rhodium precursor, such as [Cp*RhCl2]2, and a chiral ligand. rsc.orgcapes.gov.br Monotosylated diamine ligands, for example (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) or its analogues, are benchmark ligands that have shown excellent activity and enantioselectivity for the ATH of various aromatic ketones. rsc.org

In a typical procedure, the ketone is dissolved in a solvent (often the hydrogen donor itself, like isopropanol, or water), and the reaction proceeds in the presence of a catalytic amount of the chiral Rh-diamine complex. These reactions can achieve very high conversions and enantioselectivities, often exceeding 95% ee. rsc.org The robustness of these catalysts allows them to function even in air and water, making the process more practical for industrial applications. capes.gov.br

Table 4: General Scheme for Rhodium-Catalyzed ATH of Aromatic Ketones

| Rhodium Precursor | Chiral Ligand | Hydrogen Donor | Product | Typical Conversion | Typical Enantiomeric Excess (ee) |

| [Cp*RhCl2]2 | TsDPEN or TsCYDN | HCOOH/NEt3 or i-PrOH | Chiral Alcohol | >95% | >95% |

Ruthenium and Iridium Catalysis in Enantioselective Reductions

The asymmetric reduction of prochiral ketones, such as 2-chloro-1-(3-chlorophenyl)ethanone, into enantiomerically pure alcohols is a cornerstone of modern synthetic chemistry. researchgate.net Transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir), have emerged as highly efficient and selective tools for this transformation. These catalytic systems often operate via transfer hydrogenation or direct hydrogenation, providing access to chiral alcohols in high yields and with excellent enantioselectivity. researchgate.netutexas.edu

Ruthenium complexes, especially those of the type η⁶-arene/TsDPEN-Ruthenium(II), are highly effective for the asymmetric hydrogenation of α-chloro aromatic ketones. researchgate.net These catalysts, utilizing ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), can produce chiral chlorohydrins with enantiomeric excesses (ee) of up to 98%. researchgate.net The reaction mechanism for such transfer hydrogenations is often pH-dependent, involving the formation of a ruthenium hydride as the key rate-determining step. researchgate.net The versatility of these ruthenium catalysts allows for the synthesis of various chiral alcohols, which are valuable intermediates for pharmaceuticals. researchgate.net

Iridium-catalyzed reactions, often employing 2-propanol as a green reductant, also provide a powerful method for the enantioselective reduction of carbonyls. utexas.edu Cyclometalated iridium complexes are capable of mediating reductive couplings and additions with high levels of regio- and enantioselectivity. nih.gov These processes demonstrate the broad applicability of iridium catalysis in creating complex chiral molecules. utexas.edunih.gov

Table 1: Performance of Ruthenium Catalysts in Asymmetric Ketone Reduction This table is representative of the performance of Ruthenium catalysts in similar reactions, illustrating typical outcomes.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ru(OTf)(TsDPEN)(η⁶-arene) | α-Chloro aromatic ketones | Good to High | Up to 98% | researchgate.net |

| Ru-TsDPEN complex | α-Phthalimide ketones | Up to 96% | Up to 99% | researchgate.net |

| Rh(III)-tethered Noyori-Ikariya type | 3-Formyl-chromones | Good | 97 to >99% | mdpi.com |

Borane-Mediated Asymmetric Reductions

Borane-mediated reductions offer a classic yet potent alternative for the asymmetric synthesis of chiral alcohols. These methods typically involve the use of borane (B79455) (BH₃) in combination with a chiral auxiliary, which directs the stereochemical outcome of the reduction. Chiral oxazaborolidinones, derived from L-α-amino acids, have been developed as effective catalysts for the borane reduction of prochiral ketones. researchgate.net

Another significant approach involves the use of chirally modified borohydrides. Reagents prepared from borane and chiral amino alcohols can achieve very high enantioselectivities in the reduction of various ketones. rsc.org For instance, using α,α-diphenyl β-amino alcohols as the chiral source can lead to enantiomeric excesses of approximately 90% for a range of ketone substrates, including halogenated ketones. rsc.org The steric bulk of the substituents on the ketone and the specific structure of the chiral amino alcohol are critical factors that influence the degree of asymmetric induction. researchgate.net

Optimization of Reaction Parameters in Stereoselective Preparations

Substrate Concentration and Enantiomeric Excess Optimization

The concentration of the substrate, 2-chloro-1-(3-chlorophenyl)ethanone, is a critical parameter that can significantly impact both the reaction yield and the enantiomeric excess of the product. In many stereoselective reductions, particularly those using biocatalysts or sensitive organometallic catalysts, high substrate concentrations can be detrimental. This is often due to substrate inhibition or toxicity to the catalyst system, leading to a sharp decrease in product yield and potentially lower enantioselectivity. nih.gov

For example, in the reduction of 2'-chloroacetophenone (B1665101) using Saccharomyces cerevisiae, the yield of the corresponding (R)-alcohol decreased sharply as the substrate concentration increased. nih.gov However, optimizing the concentration is key to achieving high efficiency. Under optimal conditions, where the cell concentration was balanced with the substrate concentration (e.g., 10.75 mg/mL dry cell weight for 6.47 mmol/L of substrate), a 100% product yield could be achieved. nih.gov The relationship between the amount of a chiral inducer and the resulting enantiomeric excess is also fundamental, as a higher proportion of the chiral influence can amplify the final ee. nih.gov

Table 2: Effect of Substrate Concentration on Reduction Yield Data based on the reduction of a similar substrate, 2'-chloroacetophenone, illustrating the general principle.

| Substrate Concentration | Effect on Yield | Note | Reference |

|---|---|---|---|

| Low to Optimal (e.g., 6.47 mmol/L) | High (up to 100%) | Yield increases with catalyst concentration. | nih.gov |

| High | Sharp Decrease | High substrate concentration can be toxic to catalysts and inhibit reductase activity. | nih.gov |

pH and Temperature Effects on Stereoselectivity

The pH and temperature of the reaction medium are pivotal in controlling the stereoselectivity of the reduction. The catalytic activity and the three-dimensional structure of the catalyst, whether it is an enzyme or a metal complex, can be highly sensitive to these conditions. For the enzymatic reduction of 2'-chloroacetophenone, the optimal conditions for achieving 100% enantiomeric excess of the (R)-alcohol were identified as a pH of 8.0 and a temperature of 25°C. nih.gov

Temperature, in particular, can significantly influence the stereoselectivity of a reaction. Studies on enzymatic reactions have shown that altering the temperature can change the proportion of diastereomers formed. nih.gov For certain bacterial enzymes, lowering the reaction temperature from 50-60°C to 0°C increased the proportion of the desired R,R-configured product from 50% to 70%. nih.gov This temperature-dependent change in enantiomeric selectivity highlights the thermodynamic and kinetic factors governing the reaction pathway. Similarly, in ruthenium-catalyzed transfer hydrogenations, the formation of the active hydride species is favored under specific pH ranges, with strongly acidic or basic conditions being less favorable. researchgate.net

Table 3: Optimal pH and Temperature for Stereoselective Reduction Based on the reduction of 2'-chloroacetophenone.

| Parameter | Optimal Value | Outcome | Reference |

|---|---|---|---|

| pH | 8.0 | 100% enantiomeric excess of (R)-alcohol | nih.gov |

| Temperature | 25°C |

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent or co-solvent system is crucial for reaction efficiency, influencing substrate solubility, catalyst stability, and the regeneration of cofactors. In the reduction of 2'-chloroacetophenone, the addition of a co-substrate like ethanol (B145695) was found to be highly beneficial. nih.gov Among various tested co-substrates including methanol, 2-propanol, and glucose, ethanol proved to be the most effective. nih.gov

The presence of 5% ethanol increased the product yield from 17% to 74%. nih.gov This enhancement is attributed to the regeneration of the NADH cofactor, which is required for the reductase enzyme, through the oxidation of ethanol. nih.gov Iridium- and ruthenium-catalyzed reductions also frequently utilize alcohols like 2-propanol as both a solvent and a hydrogen source. utexas.edu The solvent system can thus play a direct role in the catalytic cycle, making its selection a critical point of optimization for achieving high reaction efficiency.

Table 4: Effect of Co-Substrates on the Yield of (R)-2'-chloro-1-phenyl-ethanol

| Co-Substrate (5% concentration) | Effect on Yield | Reference |

|---|---|---|

| None (Control) | 17% | nih.gov |

| Methanol | Favored product formation | nih.gov |

| Ethanol | Increased yield to 74% (most effective) | nih.gov |

| 2-Propanol | Favored product formation | nih.gov |

| 1-Butanol | Favored product formation | nih.gov |

| Glucose | Favored product formation | nih.gov |

| Lactic Acid | Inhibited enzyme activity | nih.gov |

Reactivity and Transformations of R 2 Chloro 1 3 Chlorophenyl Ethanol

Derivatization Reactions Leading to Chiral Building Blocks

The primary utility of (R)-2-chloro-1-(3-chlorophenyl)ethanol lies in its efficient conversion into other key chiral synthons. These reactions leverage the inherent reactivity of the chlorohydrin moiety to produce valuable intermediates for pharmaceuticals.

A principal transformation of this compound is its stereoselective cyclization to form (R)-3-chlorostyrene oxide. This reaction is a classic example of an intramolecular Williamson ether synthesis. Treatment of the chlorohydrin with a base results in the deprotonation of the hydroxyl group to form an alkoxide ion. This nucleophilic alkoxide then readily attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction to yield the corresponding epoxide.

Table 1: Synthesis of (R)-3-Chlorostyrene Oxide

| Precursor | Reagent/Conditions | Product | Key Feature |

|---|

This epoxide is a valuable chiral building block in its own right, used in various subsequent synthetic steps. sigmaaldrich.com

This compound is a recognized key intermediate in the synthesis of potent and selective β3-adrenergic receptor (β3-AR) agonists, which have been investigated for their potential in treating obesity and type 2 diabetes. cjcatal.com The synthesis of these agonists often proceeds through the corresponding epoxide, (R)-3-chlorostyrene oxide.

The general synthetic route involves the initial conversion of the chlorohydrin to (R)-3-chlorostyrene oxide as described previously. This chiral epoxide is then subjected to a nucleophilic ring-opening reaction with a suitable amine. This step is crucial as it introduces the characteristic amino-alcohol side chain of phenylethanolamine-based β3-AR agonists. sigmaaldrich.comsigmaaldrich.com For example, the synthesis of precursors for compounds like CL 316 ,243 involves the opening of the (R)-3-chlorostyrene oxide ring by a specific amine, leading to the formation of a chiral amino alcohol with the desired stereochemistry required for biological activity.

Table 2: Application in the Synthesis of β3-AR Agonist Precursors

| Starting Material | Intermediate | Reaction Type | Application |

|---|

The 3-chlorophenyl structural motif is present in various targeted therapies. While direct utilization of this compound for Insulin-like Growth Factor (IGF) kinase inhibitors is not as prominently documented as its role in β3-agonist synthesis, its potential as a chiral starting material is significant. The development of multi-target kinase inhibitors, for instance, those targeting IGF-1R, Src, and AXL, often involves complex heterocyclic scaffolds. nih.gov The synthesis of such molecules requires versatile building blocks. A chiral intermediate like this compound or its derivative, (R)-3-chlorostyrene oxide, could be employed to introduce a specific stereocenter and a substituted phenyl ring, which are common features in kinase inhibitors designed to fit into specific ATP-binding pockets.

Mechanistic Aspects of Subsequent Reactions

The transformations of this compound are governed by well-established reaction mechanisms.

The formation of (R)-3-chlorostyrene oxide from the parent chlorohydrin is a textbook intramolecular SN2 reaction. The process is initiated by a base, which abstracts the acidic proton from the alcohol, creating an alkoxide. The resulting negatively charged oxygen acts as a potent nucleophile and attacks the electrophilic carbon atom bonded to the chlorine. The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the formation of a three-membered ether ring (the epoxide). The stereochemical integrity of the chiral center is maintained throughout this process.

Subsequent reactions almost invariably involve the ring-opening of the (R)-3-chlorostyrene oxide intermediate. This reaction is also typically an SN2 process, especially under basic or neutral conditions. A nucleophile, such as an amine in the synthesis of β3-agonists, attacks one of the two carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (the -CH2- group). This regioselectivity is a key feature of the SN2 opening of epoxides. The reaction results in the inversion of configuration at the center of attack, yielding a trans-disubstituted product. This controlled ring-opening allows for the precise installation of various functional groups with predictable stereochemistry, which is fundamental to the synthesis of enantiomerically pure drug molecules. In some cases, acid-catalyzed dehydration can lead to the formation of alkenes, but for the synthesis of the target molecules discussed, this is generally an undesired side reaction. learncbse.in

Analytical Methods for Stereochemical Characterization

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are powerful tools for separating enantiomers, allowing for the quantification of their relative amounts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used techniques for this purpose.

Chiral HPLC is a primary method for determining the enantiomeric purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Detailed Research Findings:

The enantiomeric excess of 1-(3-chlorophenyl)ethanol (B1582347) has been successfully determined using HPLC with specific chiral columns. rsc.org For instance, a Phenomenex Lux 5u Cellulose-3 column has been used with a mobile phase of n-hexane/i-propanol (95/5) at a flow rate of 0.7 mL/min, detecting the enantiomers at a wavelength of 214 nm. rsc.org In this system, the minor enantiomer eluted at 10.08 minutes, and the major (R)-enantiomer eluted at 10.81 minutes, resulting in a 63% enantiomeric excess. rsc.org

Another successful separation was achieved using a Daicel Chiralpak OD-H column under similar conditions. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their excellent enantiorecognition capabilities for a broad range of compounds. nih.govnih.gov The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal separation. mdpi.comchromatographyonline.com The interaction between the analyte and the CSP can involve hydrogen bonding, π-π interactions, and steric repulsion. researchgate.net

Table 1: HPLC Conditions for Enantiomeric Purity of 1-(3-chlorophenyl)ethanol

| Parameter | Value | Reference |

|---|---|---|

| Column | Phenomenex Lux 5u Cellulose-3 | rsc.org |

| Mobile Phase | n-hexane/i-propanol (95/5) | rsc.org |

| Flow Rate | 0.7 mL/min | rsc.org |

| Detection Wavelength | 214 nm | rsc.org |

| Retention Time (minor) | 10.08 min | rsc.org |

| Retention Time (major) | 10.81 min | rsc.org |

| Enantiomeric Excess | 63% | rsc.org |

Gas chromatography is another valuable technique for assessing the enantiomeric purity of volatile compounds like this compound. To enhance volatility and improve chromatographic behavior, derivatization of the alcohol group is often necessary. jfda-online.com

Detailed Research Findings:

Derivatization is a common strategy in GC analysis to improve the separation and detection of analytes. sigmaaldrich.commdpi.com For alcohols, silylation is a frequently used derivatization technique, where a trimethylsilyl (B98337) (TMS) group is introduced. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com The derivatization reaction conditions, such as temperature and time, must be optimized to ensure complete conversion. sigmaaldrich.com

For chiral separations, a chiral stationary phase is used in the GC column. The choice of the stationary phase is crucial for achieving enantiomeric resolution. While specific GC methods for this compound are not detailed in the provided search results, the general principles of chiral GC analysis are well-established. jfda-online.com The derivatized enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their quantification. jfda-online.com The use of a mass spectrometer (MS) as a detector provides structural information, confirming the identity of the eluted compounds. nih.gov

Table 2: General Parameters for GC Derivatization

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Technique | Silylation (e.g., with BSTFA) | sigmaaldrich.com |

| Purpose | Increase volatility and improve peak shape | jfda-online.com |

| Reaction Conditions | Optimization of temperature and time is crucial | sigmaaldrich.com |

| Detection | Mass Spectrometry (MS) for identification | nih.gov |

Spectroscopic Approaches for Absolute Configuration and Enantiomeric Excess

Spectroscopic methods provide valuable information about the three-dimensional structure of chiral molecules and can be used to determine both the absolute configuration and the enantiomeric excess.

NMR spectroscopy is a powerful tool for determining the absolute configuration and enantiomeric excess of chiral compounds. researchgate.net In an achiral solvent, enantiomers are indistinguishable by NMR. However, the use of chiral auxiliary reagents, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can overcome this limitation. iisc.ac.in

Detailed Research Findings:

When a chiral compound like this compound is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra, allowing for the determination of the enantiomeric excess by integrating the signals corresponding to each diastereomer. rsc.orgresearchgate.net

A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with alcohols to form diastereomeric esters. researchgate.net The difference in the chemical shifts (Δδ) of specific protons or other nuclei in the diastereomers can be used to assign the absolute configuration of the original alcohol. nih.gov For secondary alcohols, analysis of the 13C NMR chemical shifts of the diastereomeric derivatives can also be an effective strategy for assigning the absolute configuration. rsc.org

Chiral solvating agents, on the other hand, form transient diastereomeric complexes with the enantiomers through non-covalent interactions. researchgate.net This results in chemical shift differences between the enantiomers in the NMR spectrum, enabling the determination of the enantiomeric excess. researchgate.net

Chiroptical methods are based on the differential interaction of chiral molecules with polarized light. Polarimetry and circular dichroism (CD) are two such techniques that can provide information about the stereochemistry of a compound.

Detailed Research Findings:

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule under defined conditions (e.g., concentration, solvent, temperature, and wavelength). For (R)-1-(3-chlorophenyl)ethanol, a specific rotation of +17.65° (c = 0.58, CH2Cl2) has been reported. rsc.org While polarimetry can be used to determine the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known, it is often less accurate than chromatographic or NMR methods.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, and the sign and magnitude of the CD bands can sometimes be correlated with the absolute configuration. While specific CD data for this compound was not found in the search results, CD is a powerful technique for studying chiral molecules. researchgate.net

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the reaction pathways for the synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol. nanobioletters.combohrium.com These methods allow for the simulation of molecular structures and energies, providing insights into the thermodynamics and kinetics of a reaction. nanobioletters.combohrium.com

In the context of producing this compound, DFT calculations can be used to study the asymmetric reduction of its precursor, 2-chloro-1-(3-chlorophenyl)ethanone. These calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates. This information helps in understanding the reaction mechanism and the factors that control the stereoselectivity of the reduction. For instance, by calculating the energy barriers for the formation of the (R) and (S) enantiomers, researchers can predict which stereoisomer is favored under specific reaction conditions.

A study on the synthesis of a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, utilized DFT to confirm the molecular structure and analyze its properties. nanobioletters.combohrium.com The researchers used the B3LYP/6-31G(d,p) basis set to optimize the geometry and study the molecular electrostatic potential map, which indicates the reactive sites of the molecule. nih.gov Similar computational approaches can be applied to the synthesis of this compound to elucidate the most favorable reaction pathways.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

The enzymatic synthesis of this compound is a highly efficient and stereoselective method. researchgate.netnih.gov Molecular dynamics (MD) simulations offer a dynamic view of how the substrate, 2-chloro-1-(3-chlorophenyl)ethanone, interacts with the active site of an enzyme, such as a ketoreductase. nih.gov

MD simulations can model the conformational changes of both the enzyme and the substrate over time, providing a detailed picture of the binding process. nih.gov This allows researchers to identify the key amino acid residues in the enzyme's active site that are responsible for substrate recognition and catalysis. By understanding these interactions, it is possible to engineer enzymes with improved activity and stereoselectivity for the production of this compound.

For example, a study on a ketoreductase from Lactobacillus kefir involved engineering the enzyme to enhance its performance in producing (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally similar compound. researchgate.net Iterative saturation mutagenesis of the active pocket led to a mutant enzyme with significantly improved stereoselectivity and activity. researchgate.net MD simulations could be employed in such studies to rationalize the observed improvements by visualizing how the mutations alter the enzyme-substrate interactions to favor the formation of the desired (R)-enantiomer.

Stereochemical Models and Prediction of Enantioselectivity (e.g., Prelog's Rule)

Predicting the stereochemical outcome of the reduction of 2-chloro-1-(3-chlorophenyl)ethanone is crucial for the efficient synthesis of the (R)-enantiomer. Stereochemical models, such as Prelog's rule, provide a framework for predicting the enantioselectivity of enzyme-catalyzed reductions.

Prelog's rule is an empirical model that relates the stereochemistry of the product to the relative sizes of the substituents attached to the carbonyl carbon of the prochiral ketone. The rule predicts that the hydride (or its equivalent) will attack the carbonyl from the less sterically hindered face, leading to a specific stereoisomer of the alcohol. In the case of 2-chloro-1-(3-chlorophenyl)ethanone, the two substituents on the carbonyl carbon are the 3-chlorophenyl group and the chloromethyl group.

By applying Prelog's rule, one can make a qualitative prediction about the stereochemical course of the reduction. However, the accuracy of this prediction can be influenced by the specific enzyme used, as the enzyme's active site architecture plays a significant role in determining the orientation of the substrate. Computational models that combine the principles of Prelog's rule with the detailed structural information of the enzyme's active site can provide more accurate predictions of enantioselectivity.

Kinetic and Thermodynamic Studies of Stereoisomer Interconversion

While the focus is often on the stereoselective synthesis of this compound, it is also important to consider the potential for interconversion between the (R) and (S) stereoisomers. Kinetic and thermodynamic studies can provide insights into the stability of the enantiomers and the energy barriers for their interconversion.

Kinetic studies can determine the rates of racemization under different conditions, such as temperature and solvent. This information is critical for establishing the optimal conditions for the synthesis and storage of the desired enantiomer to prevent loss of optical purity.

Thermodynamic studies can quantify the relative stabilities of the (R) and (S) enantiomers. While enantiomers have identical physical properties in an achiral environment, their energies can differ in the presence of a chiral catalyst or solvent. Computational methods can be used to calculate the free energies of the two stereoisomers, providing a theoretical basis for their relative stabilities.

Emerging Trends and Future Research Directions

Development of Novel Biocatalysts with Enhanced Enantioselectivity

The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone is a critical step in producing (R)-2-chloro-1-(3-chlorophenyl)ethanol. cjcatal.comresearchgate.net Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, has emerged as a powerful tool for this transformation due to its high enantioselectivity and mild reaction conditions. mdpi.comnih.gov

Future research is focused on the discovery and engineering of novel biocatalysts with improved performance. This includes screening for new microorganisms and enzymes with inherent selectivity for the desired (R)-enantiomer. For instance, strains of Candida ontarioensis have demonstrated the ability to reduce 2-chloro-1-(3-chlorophenyl)ethanone with high enantiomeric excess (ee) and yield. cjcatal.com Similarly, Saccharomyces cerevisiae has been used for the stereoselective reduction of related chloroacetophenones. nih.gov

Genetic and protein engineering techniques are also being employed to enhance the enantioselectivity and activity of existing enzymes, such as ketoreductases and alcohol dehydrogenases. researchgate.netfigshare.com By modifying the active site of these enzymes, researchers can fine-tune their substrate specificity and stereochemical control, leading to higher yields of the desired (R)-alcohol. The use of permeabilized cells, treated with agents like cetyltrimethylammonium bromide, has also been shown to increase reaction rates by improving substrate and product transport across the cell membrane. cjcatal.com

Table 1: Examples of Biocatalysts in the Synthesis of Chiral Chlorohydrins

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Candida ontarioensis (resting cells) | 2-chloro-1-(3-chlorophenyl)ethanone | This compound | 99.9% | 99.0% | cjcatal.com |

| Candida ontarioensis (permeabilized cells) | 2-chloro-1-(3-chlorophenyl)ethanone | This compound | 99.9% | 97.5% | cjcatal.com |

| Geotrichum candidum (acetone powder) | 2-chloro-1-(3-chlorophenyl)ethanone | This compound | 98% | 94% | researchgate.net |

| Lipozyme TL IM | Racemic 2-chloro-1-(m-chlorophenyl)ethanol | (R)-2-chloro-1-(m-chlorophenyl)ethanol | >99% | 40% | researchgate.net |

| Saccharomyces cerevisiae B5 | 2'-chloroacetophenone (B1665101) | (R)-2'-chloro-1-phenylethanol | 100% | 74% | nih.gov |

| Recombinant E. coli expressing ketoreductase | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | >99% | figshare.com |

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound, aiming to create more sustainable and environmentally friendly processes. chiralpedia.comresearchgate.net This involves minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netnih.gov

A key focus is the use of water as a solvent or co-solvent, reducing the reliance on volatile organic compounds (VOCs). researchgate.net Biocatalytic reductions are often performed in aqueous media, aligning well with green chemistry goals. cjcatal.comnus.edu.sg Furthermore, the development of solvent-free or highly concentrated reaction conditions is an active area of research, which can significantly reduce the environmental impact of a process. researchgate.netnih.gov

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. chiralpedia.com Catalytic methods, both biocatalytic and chemocatalytic, are inherently more atom-economical than stoichiometric reactions. Researchers are also exploring the use of renewable starting materials and energy sources to further enhance the sustainability of the synthesis. nih.gov The development of a global E-factor (EG factor) has been proposed to assess the environmental impact of the entire synthetic process, including the synthesis of the catalyst itself. chiralpedia.comnih.gov

Integration into Multi-Step Catalytic Cascades

One-pot, multi-step catalytic cascades are gaining significant attention for the synthesis of complex chiral molecules, including intermediates like this compound. mdpi.comnih.govmdpi.combohrium.com These cascades combine multiple reaction steps in a single reactor, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. mdpi.comacs.org

Chemoenzymatic cascades, which combine the advantages of both chemical and biological catalysts, are particularly promising. mdpi.comacs.org For example, a chemical catalyst could be used for an initial transformation, followed by an enzymatic step for the stereoselective reduction. mdpi.com Researchers have successfully coupled transition metal-catalyzed reactions with enzymatic reductions to produce chiral alcohols. bohrium.com

A significant challenge in developing these cascades is ensuring the compatibility of the different catalysts and reaction conditions. mdpi.com Enzymes typically function under mild aqueous conditions, while many chemical catalysts require organic solvents and more extreme temperatures or pressures. Overcoming these incompatibilities through catalyst design, reaction engineering, and the use of biphasic solvent systems is a key area of future research. The development of bienzymatic cascades, such as those combining ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), offers a powerful approach for the stereodivergent synthesis of chiral chlorohydrins. acs.orgnih.gov

Exploration of New Downstream Applications for Chiral Intermediates

This compound serves as a crucial chiral building block for the synthesis of more complex and valuable molecules. acs.orgnih.govmdpi.com A primary application is in the preparation of β3-adrenoceptor receptor (β3-AR) agonists. cjcatal.com It is also a precursor for the synthesis of (R)-3-chlorostyrene oxide. researchgate.net

Future research will likely focus on expanding the utility of this and related chiral chlorohydrins in the synthesis of novel pharmaceuticals and other fine chemicals. researchgate.netchlorohydrin.compharmtech.com The development of new synthetic methodologies that utilize chiral chlorohydrins as starting materials will open up avenues to a wider range of enantiomerically pure compounds. researchgate.net For example, chiral epoxides, which can be readily prepared from chlorohydrins, are versatile intermediates in organic synthesis. nih.govresearchgate.net The exploration of new downstream applications will not only increase the demand for efficient syntheses of this compound but also drive further innovation in the field of asymmetric synthesis.

Q & A

Q. What are the most common synthetic routes for (R)-2-Chloro-1-(3-chlorophenyl)ethanol, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via two primary routes:

- Biocatalytic Reduction : Alcohol dehydrogenases (ADHs) reduce ketone precursors enantioselectively. For example, ADH from Hansenula polymorpha reduces 2-chloro-1-(3-chlorophenyl)ethanone to the (R)-enantiomer with >99% enantiomeric excess (e.e.) using 2-propanol as a hydride donor .

- Chemical Alkylation : Acylation of 3-chloroaniline with 2-chloroacetyl chloride in a biphasic system (dichloromethane/aqueous NaOH) yields the ketone precursor, followed by alkylation of amines under optimized conditions (60°C, dry acetone, K₂CO₃/KI) .

- Key Optimization Parameters : Substrate concentration (e.g., 50–580 mM), enzyme immobilization (e.g., EC-HFA resin for ADH PB12), and reaction monitoring via HPLC .

Q. What analytical methods are used to characterize this compound and confirm its stereochemical purity?

- Methodological Answer :

- Chiral Chromatography : Capillary GC or HPLC with chiral columns to determine enantiomeric excess (e.g., >99% e.e. for ADH-derived products) .

- Spectroscopy : ¹H/¹³C/¹⁹F NMR and LC/MS for structural confirmation. For example, ¹H NMR peaks at δ 4.87–4.82 (q, J = 6.4 Hz) confirm the ethanol moiety .

- Elemental Analysis : C, H, N quantification to verify purity (>97% by GC) .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in biocatalytic syntheses of this compound, particularly when using non-model microbial ADHs?

- Methodological Answer :

- Enzyme Engineering : Site-directed mutagenesis or directed evolution of ADHs (e.g., Geotrichum candidum acetone powder) to improve substrate binding and reduce steric hindrance .

- Immobilization Techniques : ADH PB12 immobilized on EC-HFA resin increases stability and reusability, achieving 98% yield in scaled reactions .

- Co-Substrate Optimization : Using 2-propanol as a hydride donor minimizes byproduct formation and enhances stereoselectivity .

Q. How should researchers resolve contradictions in stereochemical outcomes across studies using different ADH sources?

- Methodological Answer :

- Source-Specific Analysis : ADHs from Rhodococcus erythropolis favor the (S)-enantiomer, while Hansenula polymorpha produces the (R)-form. This divergence arises from differences in active-site geometry and cofactor dependence (NADH vs. NADPH) .

- Molecular Docking : Simulate substrate-enzyme interactions to predict stereochemical preferences. For example, mutations in Lactobacillus kefir ADH alter substrate orientation, favoring cis-4-propylcyclohexanol analogs .

Q. What role does this compound play in synthesizing bioactive pharmaceutical intermediates?

- Methodological Answer :

- Anticancer Agents : The compound is a key intermediate for IGF-1R inhibitors, which target tyrosine kinase activity in cancer cells .

- Neurokinin Antagonists : Derivatives like aprepitant (anti-emetic) rely on structurally similar (R)-3,5-bistrifluoromethylphenylethanol, synthesized via analogous ADH-mediated routes .

- β-Blockers : Enantiopure intermediates for nebivolol require stereochemical precision, achieved through ADH-catalyzed reductions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (H335) or skin/eye irritation (H315/H319) .

- Spill Management : Absorb with inert materials (e.g., diatomite) and dispose as hazardous waste. Avoid aqueous discharge to prevent environmental contamination .

- Storage : Store at 2–8°C in sealed containers to maintain stability and prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.